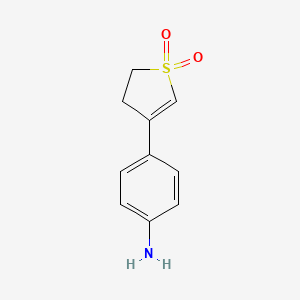
4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organic compound that features a thiophene ring substituted with an aminophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 4-nitroacetophenone with sulfur sources to form the thiophene ring, followed by reduction of the nitro group to an amino group . The reaction conditions often require acid catalysis and hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes and aminophenyl derivatives, which can be further functionalized for specific applications.
科学的研究の応用
4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and polymers with specific properties.
作用機序
The mechanism of action of 4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved .
類似化合物との比較
Similar Compounds
4-Aminophenyl disulfide: Shares the aminophenyl group but differs in the presence of a disulfide linkage.
4-Aminobiphenyl: Contains an aminophenyl group attached to a biphenyl structure.
4-Aminophenol: Features an aminophenyl group with a hydroxyl substitution.
Uniqueness
4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to the presence of both the thiophene ring and the aminophenyl group, which confer distinct electronic and steric properties.
特性
CAS番号 |
57465-46-0 |
|---|---|
分子式 |
C10H11NO2S |
分子量 |
209.27 g/mol |
IUPAC名 |
4-(1,1-dioxo-2,3-dihydrothiophen-4-yl)aniline |
InChI |
InChI=1S/C10H11NO2S/c11-10-3-1-8(2-4-10)9-5-6-14(12,13)7-9/h1-4,7H,5-6,11H2 |
InChIキー |
BKQVJGOXGIPVIP-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)C=C1C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


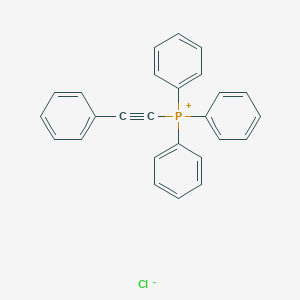
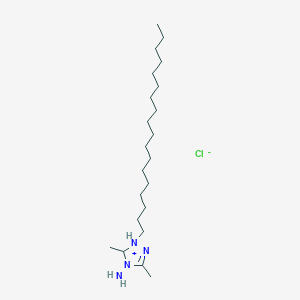
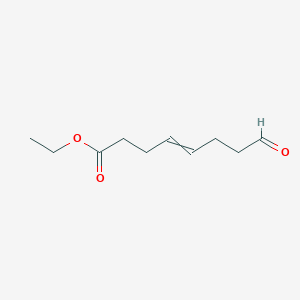
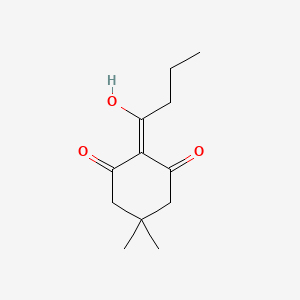
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
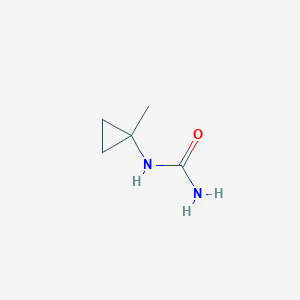

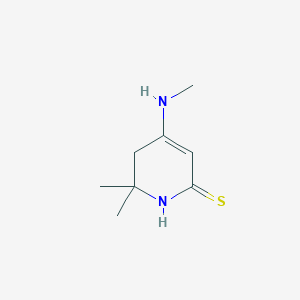
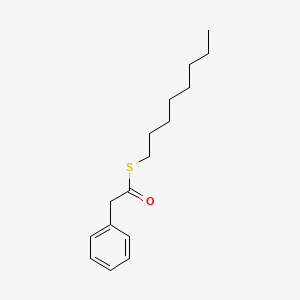
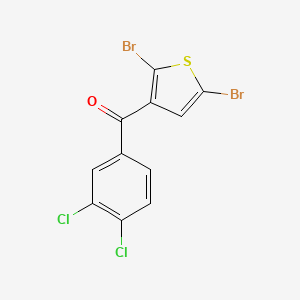
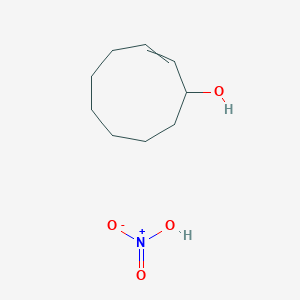

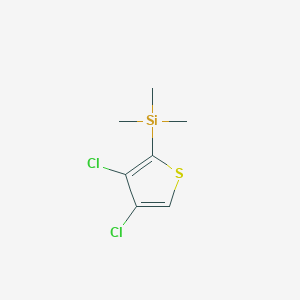
![2-Thiabicyclo[3.2.0]hept-3-ene, 1-ethenyl-](/img/structure/B14614054.png)
